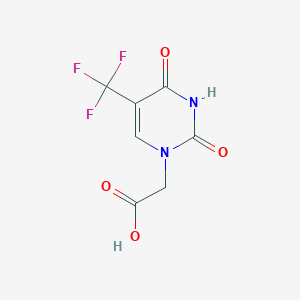![molecular formula C7H6ClNO4S B15093751 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride is a heterocyclic compound that features a unique structure combining a dioxin and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride typically involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve:
Reagents: Chlorosulfonic acid, 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Conditions: Low temperature, inert atmosphere (e.g., nitrogen or argon), and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), and controlled temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetonitrile), and controlled temperature.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), and controlled temperature.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable sulfonamide bonds with target molecules.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with amines, which are common functional groups in biological molecules. This reactivity makes it a valuable tool for modifying proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-amine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this reactive group and, therefore, have different reactivity profiles and applications.
Properties
Molecular Formula |
C7H6ClNO4S |
|---|---|
Molecular Weight |
235.65 g/mol |
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(10,11)5-3-6-7(9-4-5)13-2-1-12-6/h3-4H,1-2H2 |
InChI Key |
FFPRXERCJDFLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



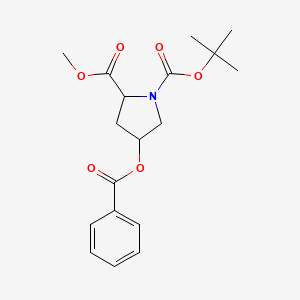

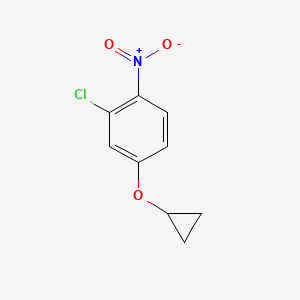
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
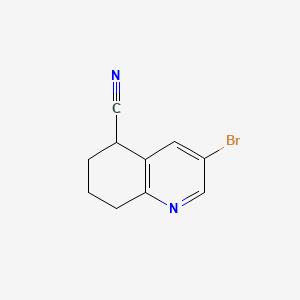
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
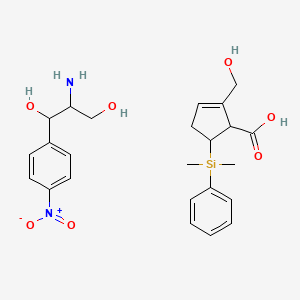
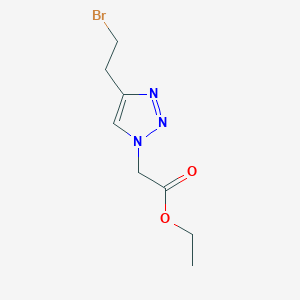
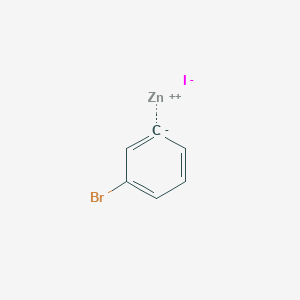
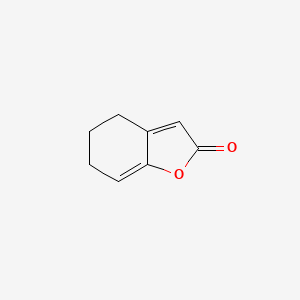
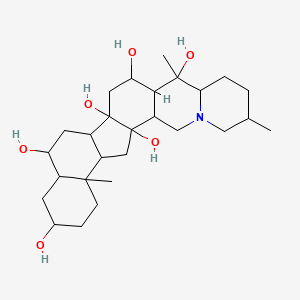
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)
